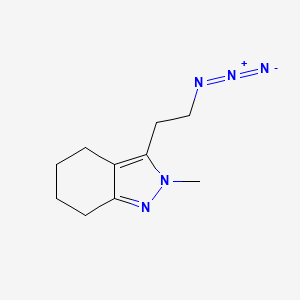

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Description

Properties

IUPAC Name |

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-15-10(6-7-12-14-11)8-4-2-3-5-9(8)13-15/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUSDPPBVCWOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.

Mode of Action

It is known that azide-containing compounds can undergo copper-catalyzed azide-alkyne cycloaddition reactions . This “click” chemistry reaction could potentially facilitate the interaction of the compound with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given its potential targets, it may influence pathways related to signal transduction, enzyme regulation, and metabolism .

Pharmacokinetics

It is known that azide-containing compounds can be used in biomaterials, carbon nanotubes, and graphene sheets, suggesting potential applications in drug delivery systems .

Result of Action

Similar compounds have shown antiviral activity and exhibit antitumor activity , suggesting potential therapeutic applications.

Action Environment

The stability and reactivity of azide-containing compounds can be influenced by factors such as temperature, ph, and the presence of catalytic agents .

Biochemical Analysis

Biochemical Properties

3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through azide-alkyne cycloaddition reactions. The azide group in this compound is highly reactive and can form stable triazole linkages with alkyne-containing molecules in the presence of a copper catalyst. This interaction is crucial for labeling and tracking biomolecules in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect telomerase activity in HeLa cells, leading to telomere shortening and altered cell proliferation. Additionally, this compound can induce oxidative stress in cells, impacting redox homeostasis and cellular viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group facilitates the formation of triazole rings via click chemistry, enabling the compound to bind covalently to target molecules. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit telomerase activity by incorporating into the 3’-terminus of DNA. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations. Its degradation products can accumulate and potentially interfere with cellular functions. Long-term exposure to this compound has been associated with sustained telomere shortening and reduced cell viability in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound undergoes metabolic conversion through azide reduction and subsequent conjugation reactions. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical assays. Additionally, this compound can affect metabolic flux and alter metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific cellular compartments. Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to intracellular proteins, and subcellular localization signals. These factors determine the compound’s localization and accumulation within cells, impacting its biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins. Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular energy metabolism.

Biological Activity

The compound 3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole is part of the indazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C10H14N4

- Molecular Weight : 194.25 g/mol

- CAS Number : Not available in the provided data.

Biological Activity Overview

Indazole derivatives are known for their various biological activities, including antiprotozoal, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its potential in treating infections caused by protozoa and other pathogens.

Antiprotozoal Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In a comparative study:

| Compound | Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | E. histolytica | TBD | |

| Indazole derivative 1 | G. intestinalis | 0.740 | |

| Indazole derivative 2 | T. vaginalis | <0.050 |

The activity of the compound is anticipated to be comparable or superior to existing treatments like metronidazole.

Structure-Activity Relationships (SAR)

The biological efficacy of indazole derivatives is often linked to their structural features. Key modifications that enhance activity include:

- Substitution at the phenyl ring.

- Introduction of electron-withdrawing groups.

In SAR studies involving various indazole derivatives, it was observed that compounds with specific substitutions showed improved potency against protozoan infections. For instance, compounds substituted with methoxycarbonyl and trifluoromethyl groups exhibited the highest activity levels.

Case Studies

- Synthesis and Evaluation :

A series of indazole derivatives were synthesized and tested for their antiprotozoal properties. The results indicated that certain modifications significantly improved their activity against E. histolytica and G. intestinalis. For example:- Compound with a methoxycarbonyl group showed IC50 values below 0.050 µM against both pathogens.

- Comparative Analysis :

In a comparative analysis of several indazole derivatives, it was found that the introduction of azido groups (like in this compound) can lead to enhanced reactivity and potential for further derivatization aimed at increasing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tetrahydroindazole scaffold is versatile, with substituents dictating physicochemical properties and applications. Below is a comparative analysis with structurally related compounds:

Key Comparisons

Reactivity and Functionalization

- The azidoethyl group in the target compound enables click chemistry (e.g., CuAAC reactions), a feature absent in analogues like 3b (phenyl) or chloromethyl derivatives .

- Chloro and fluorophenyl substituents (e.g., in and ) enhance herbicidal activity via electron-withdrawing effects but lack the azide’s bioorthogonal utility .

Biological Activity Antioxidant activity in tetrahydroindazoles correlates with electron-donating groups. Herbicidal derivatives () require bulky substituents (e.g., 5-methyl-isoxazolinyl) for rice selectivity, contrasting with the azide’s compact size .

Synthetic Accessibility

- Microwave-assisted synthesis (e.g., ) improves yields for phenyl-substituted indazoles (~70–85%), while azidoethyl derivatives may require azide-specific protocols (e.g., Staudinger reactions) .

Physicochemical Properties

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole generally involves two key stages:

- Construction of the tetrahydro-2H-indazole core with appropriate substitution at position 2.

- Introduction of the 2-azidoethyl group at position 3 via nucleophilic substitution or azide transfer reactions.

The preparation methods rely heavily on cyclization reactions, azide chemistry, and functional group transformations under mild to moderate reaction conditions.

Preparation of the Tetrahydro-2H-indazole Core

The tetrahydroindazole scaffold is typically prepared by cyclization of cyclohexanone derivatives with hydrazine or substituted hydrazines. For example, condensation of cyclohexanone derivatives with methylhydrazine leads to 2-methyl-4,5,6,7-tetrahydro-2H-indazole after acid-catalyzed cyclization.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Cyclohexanone + methylhydrazine, EtOH, reflux | Formation of hydrazone intermediate |

| 2 | Cyclization | Acid catalyst (HCl or p-TsOH), heat | Formation of 2-methyl-4,5,6,7-tetrahydro-2H-indazole core |

This approach is well-documented for preparing tetrahydroindazole derivatives with high regioselectivity and yields typically ranging from 60% to 75% depending on conditions.

Alternative Synthetic Routes

Recent advances have demonstrated the use of [3 + 2] dipolar cycloaddition reactions to construct 2H-indazoles with azido substituents. For example, sydnones and arynes can undergo cycloaddition to form 2H-indazoles with functional groups that can be further elaborated to azidoethyl derivatives.

Purification and Characterization

After synthesis, the compound is typically purified by recrystallization or column chromatography. Characterization involves:

- NMR spectroscopy (¹H and ¹³C) to confirm the structure and substitution pattern.

- Mass spectrometry (HRMS) to verify molecular weight and azide incorporation.

- Infrared spectroscopy (IR) to detect the characteristic azide stretch (~2100 cm⁻¹).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization + Alkylation + Azide substitution | Cyclohexanone, methylhydrazine, 2-haloethyl derivatives | Acid catalyst, base, NaN3, DMF/DMSO, 50–80 °C | 60–85 | Most common and practical method |

| [3 + 2] Dipolar Cycloaddition | Sydnones, arynes | Pd-catalyzed coupling, azide substitution | Moderate to high | Mild conditions, allows structural diversity |

Research Findings and Notes

- The nucleophilic substitution step with sodium azide is sensitive to solvent polarity and temperature; polar aprotic solvents favor higher yields.

- The azido group is stable under mild conditions but requires careful handling due to potential explosiveness.

- The tetrahydroindazole core provides conformational rigidity, which can influence the reactivity and biological properties of the azidoethyl derivative.

- Recent literature emphasizes the versatility of Pd-catalyzed cross-coupling to introduce azidoethyl groups on halogenated indazole scaffolds, expanding synthetic options.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-azidoethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole, and how are key intermediates purified?

- Methodology :

- Cyclocondensation : Start with substituted cyclohexanones and hydrazine derivatives to form the tetrahydroindazole core (e.g., refluxing 1,4-dioxane with hydrazine hydrate) .

- Azidoethyl Functionalization : Introduce the azidoethyl group via nucleophilic substitution or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates. Monitor purity via TLC and HPLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : Assign protons in the tetrahydroindazole ring (δ 1.5–3.0 ppm for methyl/methylene groups) and azidoethyl chain (δ 3.3–3.7 ppm) using H and C NMR .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry. For example, monoclinic systems (space group C2/c) with unit cell parameters Å, Å, Å, have been reported for related indazoles .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 234.1) .

Q. How does the azidoethyl group influence the compound’s stability under standard laboratory conditions?

- Stability Tests :

- Thermal : Monitor decomposition via TGA/DSC; azides may degrade above 150°C.

- Photolytic : UV-vis spectroscopy to assess azide decomposition under light.

- Hydrolytic : Incubate in aqueous buffers (pH 4–9) and analyze via HPLC for byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this indazole derivative?

- Approach :

- Substituent Variation : Replace the methyl group at position 2 with bulkier alkyl/aryl groups to enhance receptor binding (e.g., 2-isopropyl analogs showed improved bioactivity) .

- Azidoethyl Modifications : Test pro-drug strategies (e.g., Staudinger ligation) to release active metabolites in vivo .

- Biological Assays : Screen against target receptors (e.g., ecdysone receptor) using radioligand binding or cell-based luciferase assays .

Q. What crystallographic insights explain the compound’s intermolecular interactions in solid-state formulations?

- Analysis :

- Hydrogen Bonding : Identify O–H⋯N and N–H⋯O interactions (e.g., bond distances 2.8–3.0 Å, angles 150–170°) using Mercury software .

- Packing Motifs : Graph set analysis (e.g., chains or rings) to predict solubility and melting points .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

- Troubleshooting :

- Reaction Optimization : Vary catalysts (e.g., Pd/C vs. CuI for azide reactions) or solvents (DMF vs. THF) .

- Batch Analysis : Use LC-MS to detect trace impurities (e.g., unreacted azides or byproducts) .

- Biological Replicates : Validate bioactivity in multiple models (e.g., Freund’s adjuvant-induced arthritis vs. carrageenan edema) .

Q. What computational methods predict the compound’s reactivity in click chemistry applications?

- Modeling :

- DFT Calculations : Optimize transition states for azide-alkyne cycloaddition (B3LYP/6-31G* level) to predict regioselectivity .

- MD Simulations : Simulate solvation effects in DMSO/water mixtures to guide reaction conditions .

Q. How does the compound’s stereochemistry affect its pharmacological targeting?

- Chiral Resolution :

- Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Test isolated enantiomers in receptor-binding assays (e.g., EcR ligand efficiency) .

Q. What strategies mitigate risks associated with handling the azidoethyl group?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.